ethyl N-(2-nitrophenyl)sulfonylcarbamate

Description

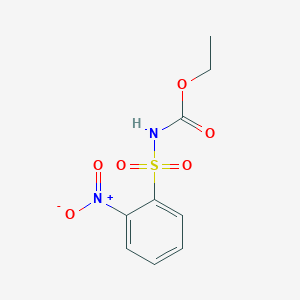

Ethyl N-(2-nitrophenyl)sulfonylcarbamate is a carbamate derivative featuring a 2-nitrophenyl group and a sulfonyl moiety. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity. Based on structural analogs, it is likely employed in research and development (R&D) settings, particularly as an intermediate or precursor in synthetic chemistry. The sulfonyl group may enhance stability or modulate solubility, while the nitro group could influence electronic properties and reactivity.

Properties

IUPAC Name |

ethyl N-(2-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-6-4-3-5-7(8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAIZIBHNZNSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357103 | |

| Record name | Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-25-6 | |

| Record name | Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols, and alcohols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: 2-Aminophenylsulfonylcarbamate.

Substitution: Various substituted sulfonylcarbamates depending on the nucleophile used.

Hydrolysis: 2-Nitrobenzenesulfonamide and ethylamine.

Scientific Research Applications

Ethyl N-(2-nitrophenyl)sulfonylcarbamate is utilized in various scientific research fields:

Biology: In the study of enzyme inhibition and protein modification.

Medicine: Potential use in drug development as a precursor for bioactive compounds.

Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(2-nitrophenyl)sulfonylcarbamate involves its reactivity towards nucleophiles and reducing agents. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential inhibition or modification of their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Physicochemical and Toxicological Insights

- Nitro vs. In contrast, the nitroso group in ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate is associated with genotoxicity and carcinogenicity risks . Sulfonyl Moieties: Sulfonyl-containing carbamates (e.g., methyl N-4-[...]sulfonylcarbamate) may exhibit enhanced acidity or solubility compared to non-sulfonylated analogs, influencing their pharmacokinetic profiles .

Fluorine Substitution : Ethyl N-(2,4-difluorophenyl)carbamate incorporates fluorine atoms, which typically improve metabolic stability and membrane permeability due to increased lipophilicity .

Toxicity Data Gaps : For 4-nitrophenyl N-methoxycarbamate, acute and chronic toxicity remain uncharacterized, emphasizing the need for professional handling in R&D . Similar precautions likely apply to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.